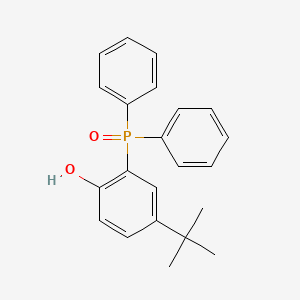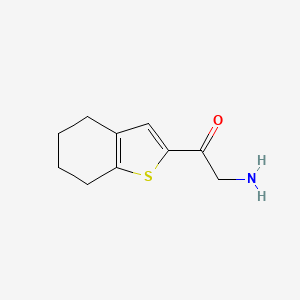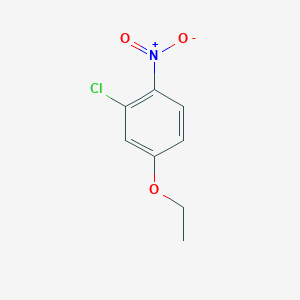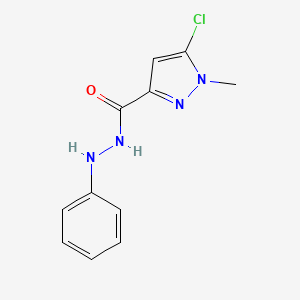
4-tert-Butyl-2-(diphenylphosphoryl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-2-(diphenylphosphoryl)phenol is an organic compound characterized by a phenolic structure substituted with a tert-butyl group and a diphenylphosphoryl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(diphenylphosphoryl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, tert-butyl chloride, and diphenylphosphine oxide.
Alkylation: Phenol undergoes alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-tert-butylphenol.
Phosphorylation: The 4-tert-butylphenol is then reacted with diphenylphosphine oxide under oxidative conditions, often using a peroxide or a similar oxidizing agent, to introduce the diphenylphosphoryl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for precise control of reaction parameters is also common.
化学反应分析
Types of Reactions
4-tert-Butyl-2-(diphenylphosphoryl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The diphenylphosphoryl group can be reduced to diphenylphosphine under suitable conditions.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce alkylated or acylated phenols.
科学研究应用
4-tert-Butyl-2-(diphenylphosphoryl)phenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential antioxidant properties are explored for therapeutic applications, including the prevention of oxidative stress-related diseases.
Industry: It is used in the synthesis of advanced materials, such as polymers and resins, due to its ability to modify the physical and chemical properties of these materials.
作用机制
The mechanism by which 4-tert-Butyl-2-(diphenylphosphoryl)phenol exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Metal Coordination: As a ligand, it can form stable complexes with metal ions, influencing catalytic processes and material properties.
相似化合物的比较
4-tert-Butyl-2-(diphenylphosphoryl)phenol can be compared with other phenolic compounds and phosphine oxides:
4-tert-Butylphenol: Lacks the diphenylphosphoryl group, making it less versatile in coordination chemistry.
Diphenylphosphine Oxide: Lacks the phenolic group, limiting its antioxidant properties.
2,4,6-Tri-tert-butylphenol: Contains multiple tert-butyl groups, enhancing its steric hindrance and stability but reducing its reactivity.
The uniqueness of this compound lies in its combination of a phenolic structure with a diphenylphosphoryl group, providing a balance of reactivity and stability that is valuable in various applications.
属性
CAS 编号 |
60254-03-7 |
|---|---|
分子式 |
C22H23O2P |
分子量 |
350.4 g/mol |
IUPAC 名称 |
4-tert-butyl-2-diphenylphosphorylphenol |
InChI |
InChI=1S/C22H23O2P/c1-22(2,3)17-14-15-20(23)21(16-17)25(24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-16,23H,1-3H3 |
InChI 键 |
SMQLTJGSOHBQHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12089449.png)



![4-[2-(Azetidin-1-yl)ethyl]aniline](/img/structure/B12089474.png)



![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B12089499.png)
![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine](/img/structure/B12089506.png)

